molecular formula C5H10N2O2 B1267982 Tetrahydrofuran-2-carbohydrazide CAS No. 59293-11-7

Tetrahydrofuran-2-carbohydrazide

Cat. No. B1267982
CAS RN: 59293-11-7
M. Wt: 130.15 g/mol
InChI Key: LLGRORFWHFVNIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Tetrahydrofuran-2-carbohydrazide involves several key steps. For instance, the synthesis of D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported, which is crucial for the development of carbopeptoids from D-ribose. This process involves oligomerization to form dimeric, tetrameric, and octameric structures, demonstrating the versatility of tetrahydrofuran compounds in creating complex molecules (Hungerford et al., 2000).

Molecular Structure Analysis

The study of tetrahydrofuran amino acids and their derivatives reveals significant insights into their secondary structure. NMR studies on cyclohexylidene-protected oligomers and a deprotected tetramer with eight free hydroxy groups highlight the solution structures of these compounds, offering a glimpse into their conformational behaviors and the potential for hydrogen bonding and secondary structure formation (Hungerford et al., 2000).

Chemical Reactions and Properties

Palladium-catalyzed carboetherification and carboamination reactions of γ-hydroxy- and γ-aminoalkenes for synthesizing tetrahydrofurans and pyrrolidines showcase the chemical versatility of tetrahydrofuran derivatives. These methods allow for the construction of biologically relevant heterocycles, demonstrating the compound's importance in synthetic organic chemistry (Wolfe, 2007).

Physical Properties Analysis

The physical properties of Tetrahydrofuran-2-carbohydrazide and related compounds are intrinsic to their application potential. While specific studies on the physical properties of Tetrahydrofuran-2-carbohydrazide were not identified in the searched literature, the methodologies and analytical techniques described in related research provide a foundation for understanding these aspects. Techniques such as NMR spectroscopy and molecular modeling play critical roles in elucidating the physical characteristics of tetrahydrofuran derivatives.

Chemical Properties Analysis

The chemical properties of Tetrahydrofuran-2-carbohydrazide derivatives are highlighted through various synthetic routes and reactions. For example, copper-catalyzed intramolecular alkene carboetherification for synthesizing fused-ring and bridged-ring tetrahydrofurans indicates the compound's reactivity and potential for creating complex molecular architectures (Miller et al., 2012).

Scientific Research Applications

Environmental Impact and Enzyme Activity

Tetrahydrofuran (THF), a solvent used widely in industry and research, significantly impacts enzyme activities in activated sludge. Lv et al. (2008) found that THF can completely inhibit dehydrogenase activity and strongly affect the activities of protease, phosphatase, urease, and catalase, which are vital for environmental health (Lv, Yao, Lv, & Min, 2008).

Organic Chemistry and Solvent Use

2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, serves as an environmentally friendly alternative to THF in organic syntheses. Pace et al. (2012) highlight its use in organometallics, organocatalysis, biotransformations, and pharmaceutical chemistry, underscoring its stability and low miscibility with water (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).

Secondary Structure in Oligomers

The study of short oligomeric chains of tetrahydrofuran amino acids by Smith et al. (1998) reveals a novel repeating β-turn type secondary structure, stabilized by hydrogen bonds. This is significant in peptidomimetics for controlling conformation (Smith, Claridge, Fleet, Tranter, & Sansom, 1998).

Biomedical Applications

Nour et al. (2012) explored the use of tetra-carbohydrazide cyclophane macrocycles in dynamic combinatorial chemistry for molecular recognition, showing potential for developing new antibiotics and understanding bacterial resistance mechanisms (Nour, Islam, Fernández-Lahore, & Kuhnert, 2012).

Polymer Synthesis and Carbohydrate Derivatives

El-Sadek et al. (2012) synthesized carbohydrazide derivatives from 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide, investigating their effects on the tyrosinase enzyme. This work is crucial for understanding the biological activity of these compounds (El-Sadek, Hassan, Abdelwahab, & Yacout, 2012).

Safety And Hazards

Tetrahydrofuran-2-carbohydrazide is highly flammable and harmful if swallowed. It causes serious eye irritation and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

Tetrahydrofuran-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities . This suggests that Tetrahydrofuran-2-carbohydrazide could have potential applications in the field of medicinal chemistry and drug development.

properties

IUPAC Name

oxolane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRORFWHFVNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332836
Record name tetrahydrofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-carbohydrazide

CAS RN

59293-11-7
Record name tetrahydrofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-2-carbohydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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